molecular formula C10H11BN2O2 B2519523 (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid CAS No. 1404466-88-1

(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Cat. No.: B2519523
CAS No.: 1404466-88-1
M. Wt: 202.02
InChI Key: CQYYHRWADVKUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a heterocyclic boronic acid derivative characterized by a phenyl ring substituted with a 1-methylimidazole group at the meta position and a boronic acid (-B(OH)₂) group. This compound combines the electron-rich imidazole moiety, known for its role in coordination chemistry and biological activity, with the boronic acid group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions and as a recognition element in biomolecular interactions.

The structural uniqueness of this compound lies in its conjugated aromatic system, which may enhance its electronic properties and binding affinity in applications such as enzyme inhibition, diagnostics, and materials science.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYYHRWADVKUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CN2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine in serine proteases . This interaction can inhibit the enzyme’s activity, leading to various biological effects. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid with structurally related boronic acids, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid C₁₀H₁₁BN₂O₂ 202.02 (calc.) Meta-substituted imidazole, boronic acid Enzyme inhibition, molecular recognition
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid C₁₉H₁₅BN₂O₂ 314.15 Para-substituted benzimidazole, boronic acid Biomedical research, lab reagents
1-Amido-2-triazolylethaneboronic acid C₅H₈BN₃O₂ 155.94 (calc.) Triazole substituent, amide linkage β-lactamase inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ 298.12 (calc.) Phenoxy-methyl group, methoxyethyl chain Fungal histone deacetylase (HDAC) inhibition
(N-Phenylcarbazol-2-yl)-boronic acid C₁₈H₁₄BNO₂ 299.13 (calc.) Carbazole core, phenyl-boronic acid Room-temperature phosphorescence (RTP) materials

Key Observations :

  • Substituent Position : The meta-substituted imidazole in the target compound contrasts with para-substituted benzimidazole derivatives (e.g., ), which may influence steric interactions in enzyme binding.
  • Heterocyclic Core : Imidazole and triazole derivatives (e.g., ) exhibit distinct electronic properties; triazole-substituted boronic acids show improved β-lactamase inhibitory activity compared to phenyl analogs.
Research Findings and Performance Metrics

Table 2: Comparative Bioactivity and Physicochemical Data

Compound Key Research Findings Reference
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid Inferred activity: Potential β-lactamase inhibition based on triazole analogs .
1-Amido-2-triazolylethaneboronic acid Ki ~ 0.1 µM for β-lactamases; MICs reduced by 4–8× compared to phenyl analogs .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid IC₅₀ = 1 µM for fungal appressorium inhibition; outperforms trichostatin A .
Phenyl boronic acid (PBA) Kd = 1648 M⁻¹ for ARS binding; superior diagnostic accuracy in disk potentiation tests .
(N-Phenylcarbazol-2-yl)-boronic acid RTP lifetime = 3.517–4.444 s; outperforms carbazole-para-substituted analogs .

Key Insights :

  • Enzyme Inhibition : Triazole-substituted boronic acids (e.g., ) exhibit enhanced antimicrobial activity compared to phenyl derivatives, suggesting that heterocyclic substituents optimize target engagement.
  • Antifungal Activity : Methoxyethyl-substituted boronic acids (e.g., ) achieve potent HDAC inhibition at low micromolar concentrations, highlighting the role of flexible side chains in permeation.
  • Diagnostic Utility: Phenyl boronic acid (PBA) demonstrates higher binding affinity for diols (e.g., alizarin red S) than 3-aminophenyl boronic acid (APBA), making it preferable for diagnostic assays .

Biological Activity

(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative notable for its versatile biological activities. This compound features a phenyl ring substituted with a 1-methyl-1H-imidazol-2-yl group, which enhances its reactivity and binding properties compared to other boronic acids. The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors, making it a valuable tool in biochemical research and potential therapeutic applications.

The biological activity of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, particularly at the active site of serine proteases. This interaction inhibits enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Target Interactions : The imidazole moiety may facilitate interactions with various biological targets, influencing multiple biochemical pathways. Imidazole derivatives are known for their broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.

Biological Activities

Research has demonstrated that (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid exhibits several significant biological activities:

Antitumor Activity

Studies have indicated that compounds with imidazole and boronic acid functionalities can inhibit cancer cell proliferation. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, suggesting that (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid may possess similar properties .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Boronic acids are known to exhibit activity against Staphylococcus aureus and other pathogens, potentially through their ability to disrupt bacterial enzymatic functions .

Case Studies

Several studies have explored the biological implications of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid:

  • Inhibition of Serine Proteases : Research demonstrated that this compound effectively inhibited serine proteases in vitro, showcasing its potential as a reversible inhibitor in biochemical assays. The mechanism involved the formation of a covalent bond at the active site of the enzyme.
  • Antitumor Efficacy : A study reported that related imidazole-containing compounds exhibited significant antiproliferative effects in various cancer cell lines. The presence of the 1-methyl group was linked to enhanced binding affinity and selectivity towards specific tumor markers .
  • Antibacterial Properties : In vitro tests revealed that (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid demonstrated substantial antibacterial activity against both resistant and non-resistant strains of bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis

To better understand the uniqueness of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acidBoronic acid + imidazoleEnzyme inhibition, Antitumor
Phenylboronic AcidLacks imidazole ringLimited reactivity
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acidSimilar structure but different positionPotentially different binding profile

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated imidazole precursors with aryl boronic acids. For example, coupling 3-bromo-1-methyl-1H-imidazole with a substituted phenylboronic acid under basic conditions (e.g., K₂CO₃) in THF or DMF at 60–100°C .
  • Optimization : Key parameters include catalyst loading (0.5–5 mol%), solvent polarity (THF for milder conditions, DMF for higher reactivity), and temperature control to minimize side reactions. Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; ¹¹B NMR verifies boronic acid functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for boron-containing species .
  • HPLC/LC-MS : Quantifies purity and detects trace impurities (e.g., residual catalysts or unreacted precursors) at ppm levels, as demonstrated in Lumacaftor impurity studies .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

  • Boronic Acid Reactivity : The boronic acid group participates in Suzuki couplings , protodeboronation , and esterification . Steric hindrance from the imidazole substituent may slow coupling kinetics, requiring optimized ligand-catalyst systems .
  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Stability in aqueous buffers is pH-dependent, with optimal stability near neutral pH .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Approach :

  • Docking Studies : Molecular docking with enzymes (e.g., proteases, kinases) identifies potential binding pockets. For example, boronic acids often inhibit serine proteases via reversible covalent bonds with catalytic residues .
  • DFT Calculations : Predict regioselectivity in cross-coupling reactions by analyzing electron density distribution and frontier molecular orbitals .
    • Validation : Experimental assays (e.g., enzyme inhibition kinetics) corroborate computational predictions .

Q. How should researchers resolve contradictory data in biological activity studies?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from assay variability (e.g., bacterial strain differences) or compound stability.
  • Resolution Strategies :

  • Dose-Response Curves : Establish EC₅₀ values across multiple replicates.
  • Orthogonal Assays : Confirm activity using fluorescence-based assays or genetic knockdown models .
  • Stability Monitoring : Track compound degradation under assay conditions via LC-MS .

Q. What strategies enhance the stability of this boronic acid in aqueous media for biological studies?

  • Derivatization : Convert the boronic acid to a boronate ester (e.g., with pinacol) to improve stability while retaining reactivity .
  • pH Control : Buffers near pH 7.4 minimize hydrolysis. Additives like mannitol or glycerol reduce oxidative deboronation .

Q. How does the methylimidazole substituent influence electronic and steric effects in catalysis?

  • Electronic Effects : The electron-donating methyl group on the imidazole ring increases electron density on the phenyl ring, potentially accelerating electrophilic substitution reactions.
  • Steric Effects : The methyl group introduces steric hindrance, which may reduce coupling efficiency in Suzuki reactions. Bulky ligands (e.g., SPhos) mitigate this by preventing catalyst deactivation .

Comparative Analysis of Structural Analogs

Compound NameStructural FeatureKey Differences
[3-(Oxazol-2-yl)phenyl]boronic acid Oxazole ringLower basicity compared to imidazole; altered hydrogen-bonding capacity.
(3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl)boronic acid Benzimidazole coreExtended π-system enhances planar stacking in enzyme binding.
(3-(1-Aminocyclopropyl)phenyl)boronic acid Cyclopropyl amineImproved membrane permeability due to rigid cyclopropane.

Data Contradictions and Solutions

  • Contradiction : Variability in catalytic efficiency across studies.
    • Root Cause : Differences in catalyst batch purity or solvent moisture content.
    • Solution : Standardize catalyst sources (e.g., commercial Pd sources) and rigorously dry solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.